molecular formula C6H6BrNO2 B6646578 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde

5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde

Cat. No. B6646578
M. Wt: 204.02 g/mol
InChI Key: KZPPJJDZYATJFM-UHFFFAOYSA-N
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Description

5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly used in the field of organic chemistry as a building block for the synthesis of various other compounds.

Scientific Research Applications

Crystallographic Properties

The compound 5-Bromo-1H-Indole-3-Carbaldehyde 3-Methoxy­benzoyl­hydrazone, a structurally related compound, demonstrates interesting crystallographic properties. Molecules of this compound are paired by aminocarbonyl hydrogen bonds over a center of inversion, and adjacent pairs are further linked into ribbons, showcasing its potential in crystallography studies (Ali, Halim, & Ng, 2005).

Antitumor Properties

A study on the Taiwanofungus camphoratus mushroom isolated a compound structurally similar to 5-Bromo-3-Methoxy-1H-Pyrrole-2-Carbaldehyde, which exhibited antitumor properties. This compound inhibited the proliferation of K562 and HepG2 tumor cells in vitro, suggesting potential applications in cancer research (Jia et al., 2015).

Synthesis and Reactivity

The synthesis of various pyrrole derivatives, including compounds related to 5-Bromo-3-Methoxy-1H-Pyrrole-2-Carbaldehyde, has been explored. These syntheses involve techniques like electrophilic alpha,alpha-difluorination and dehydrofluorination, contributing to the field of organic chemistry and providing new pathways for creating fluoro-substituted pyrroles (Surmont et al., 2009).

Novel Synthesis Approaches

A flexible construction approach for the synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes, closely related to the subject compound, has been reported. This methodology involves a palladium-catalyzed Sonogashira coupling reaction, followed by a silver-mediated annulation, highlighting advanced techniques in the field of synthetic chemistry (Wu, Ambre, Lee, & Shie, 2022).

properties

IUPAC Name

5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-2-6(7)8-4(5)3-9/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPPJJDZYATJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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